molecular formula C25H22F2N6O B11304429 1-(3,5-Difluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

1-(3,5-Difluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11304429
M. Wt: 460.5 g/mol
InChI Key: DUAVJBMWRWCHLR-UHFFFAOYSA-N
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Description

3-(3,5-DIFLUOROPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA is a complex organic compound that features a difluorophenyl group and a urea moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 3-(3,5-DIFLUOROPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the difluorophenyl intermediate:

    Coupling reactions: The difluorophenyl intermediate is then coupled with other aromatic compounds through various coupling reactions, such as Suzuki or Heck coupling.

    Urea formation: The final step involves the formation of the urea moiety by reacting the coupled product with isocyanates or other urea-forming reagents under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(3,5-DIFLUOROPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

3-(3,5-DIFLUOROPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: It is used in various biological assays to understand its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-DIFLUOROPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound may inhibit or activate these targets, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar compounds to 3-(3,5-DIFLUOROPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA include other difluorophenyl derivatives and urea-based compounds. These compounds may share similar structural features but differ in their biological activity and applications. The uniqueness of 3-(3,5-DIFLUOROPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

Molecular Formula

C25H22F2N6O

Molecular Weight

460.5 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C25H22F2N6O/c1-15-3-5-19(6-4-15)30-23-14-24(29-16(2)28-23)31-20-7-9-21(10-8-20)32-25(34)33-22-12-17(26)11-18(27)13-22/h3-14H,1-2H3,(H2,32,33,34)(H2,28,29,30,31)

InChI Key

DUAVJBMWRWCHLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC(=C4)F)F

Origin of Product

United States

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